molecular formula C8H4BrClN2O2 B13651281 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid

4-Bromo-7-chloro-1H-indazole-3-carboxylic acid

Katalognummer: B13651281
Molekulargewicht: 275.48 g/mol
InChI-Schlüssel: MGUBCBJMKHSHCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-7-chloro-1H-indazole-3-carboxylic acid (CAS 2167989-63-9) is a versatile heterocyclic building block of significant interest in pharmaceutical and agrochemical research. The indazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . This specific derivative is engineered with reactive bromo and chloro substituents at the 4- and 7-positions of the indazole ring, respectively, which make it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The carboxylic acid group at the 3-position provides an additional handle for derivatization, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. Compounds based on the indazole structure have demonstrated a wide range of pharmacological properties in research, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer activities . Furthermore, recent scientific literature highlights the critical role of closely related 3-aminoindazole fragments in the synthesis of advanced investigational compounds, such as Lenacapavir, underscoring the value of this chemical class in developing novel therapeutics . This product is intended for research purposes as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C8H4BrClN2O2

Molekulargewicht

275.48 g/mol

IUPAC-Name

4-bromo-7-chloro-2H-indazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-3-1-2-4(10)6-5(3)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14)

InChI-Schlüssel

MGUBCBJMKHSHCF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NNC(=C2C(=C1)Br)C(=O)O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • 2,6-Dichlorobenzonitrile : A common inexpensive precursor for indazole derivatives, particularly useful for regioselective bromination and cyclization reactions to form 7-bromo-4-chloro-1H-indazol-3-amine, a close analog and intermediate in the synthesis of related compounds.
  • Halogenated indole derivatives : Used for formylation and subsequent conversion to carboxylic acid functionalities.

Stepwise Synthetic Approach

Regioselective Bromination and Chlorination
  • Bromination typically targets the 4-position of the indazole ring. This can be achieved via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
  • Chlorination at the 7-position is often introduced either by starting from a chlorinated precursor (e.g., 2,6-dichlorobenzonitrile) or by selective chlorination of the indazole ring using reagents like sulfuryl chloride (SO2Cl2) or chlorine gas under mild conditions.
Formation of the Indazole Core
  • The indazole ring is commonly formed via cyclization of hydrazine with halogenated benzonitriles or related intermediates. For example, hydrazine hydrate reacts with 2,6-dichlorobenzonitrile to afford 7-bromo-4-chloro-1H-indazol-3-amine in a two-step sequence involving regioselective bromination and heterocycle formation.
  • Alternative methods involve nitrosation of indole derivatives followed by ring closure to generate 1H-indazole-3-carboxaldehyde intermediates, which can be further functionalized.
Introduction of the Carboxylic Acid Group at the 3-Position
  • The carboxylic acid functionality at the 3-position is typically introduced via oxidation of the corresponding aldehyde or nitrile intermediates.
  • For example, oxidation of 1H-indazole-3-carbaldehyde derivatives using oxidants like potassium permanganate or other mild oxidizing agents can yield the corresponding 3-carboxylic acid.
  • Alternatively, hydrolysis of nitrile groups in halogenated benzonitrile derivatives under acidic or basic conditions can afford the carboxylic acid.

Representative Synthetic Procedure

Step Reagents & Conditions Outcome Yield (%) Notes
1. Regioselective bromination of 2,6-dichlorobenzonitrile NBS, solvent (e.g., DMF), 0–25°C 4-Bromo-2,6-dichlorobenzonitrile 70–80% Controlled temperature critical to avoid polybromination
2. Cyclization with hydrazine hydrate Hydrazine hydrate, ethanol, reflux 7-Bromo-4-chloro-1H-indazol-3-amine 38–45% (overall) Avoids chromatography; scalable to 100 g scale
3. Formylation at 3-position Vilsmeier-Haack reagent (POCl3/DMF), 80–100°C 4-Bromo-7-chloro-1H-indazole-3-carbaldehyde 60–75% Requires careful temperature control to prevent decomposition
4. Oxidation to carboxylic acid KMnO4 or other oxidants, aqueous conditions 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid 65–85% Purification by recrystallization or chromatography

Analysis of Preparation Methods

Advantages and Limitations

Method Step Advantages Limitations
Bromination and chlorination High regioselectivity; scalable; commercially available reagents Requires careful control of reaction conditions to avoid over-halogenation or poly-substitution
Cyclization with hydrazine Economical; avoids chromatographic purification; suitable for large scale Moderate overall yield; hydrazine handling requires safety precautions
Vilsmeier-Haack formylation Direct introduction of aldehyde at 3-position; well-established Sensitive to temperature; potential side reactions if not controlled
Oxidation to carboxylic acid High yield; straightforward purification Over-oxidation possible; requires control of oxidant equivalents

Scalability and Industrial Relevance

  • The synthetic route starting from 2,6-dichlorobenzonitrile with regioselective bromination and hydrazine cyclization has been demonstrated on hundred-gram scales without chromatographic purification, indicating good scalability and cost-effectiveness.
  • Continuous flow methods and optimized reaction conditions have been suggested to further improve yields and process efficiency, especially for halogenation and oxidation steps.

Comprehensive Research Findings

  • The regioselective bromination and cyclization approach provides a robust route to obtain the indazole core with the desired halogen substitution pattern, critical for downstream functionalization.
  • Formylation via the Vilsmeier-Haack reaction is a key step to access 3-substituted derivatives, which can be further oxidized to carboxylic acids, enabling structural diversification for medicinal chemistry applications.
  • The presence of both bromine and chlorine atoms on the indazole ring allows for selective cross-coupling reactions, expanding the utility of the compound in drug discovery.
  • Purification strategies typically involve recrystallization or silica gel chromatography, with the choice depending on scale and purity requirements.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Comments
Bromination agent N-Bromosuccinimide (NBS) Controlled addition at 0–25°C
Chlorination agent Sulfuryl chloride (SO2Cl2) or starting material Selective chlorination or pre-chlorinated precursors
Cyclization reagent Hydrazine hydrate Reflux in ethanol or similar solvents
Formylation reagent POCl3/DMF (Vilsmeier-Haack) Temperature 80–100°C, anhydrous
Oxidation reagent KMnO4 or mild oxidants Aqueous or biphasic conditions
Purification Recrystallization, silica gel chromatography Dependent on scale and impurities

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-7-chloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states or dehalogenated products .

Wirkmechanismus

The mechanism of action of 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis based on substituent positions, molecular parameters, and available

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
4-Bromo-7-chloro-1H-indazole-3-carboxylic acid Br (C4), Cl (C7), -COOH (C3) C₈H₄BrClN₂O₂ 275.48 (calculated) Not explicitly listed Likely lower solubility in water due to halogenation; high potential for hydrogen bonding .
7-Bromo-1H-indazole-3-carboxylic acid Br (C7), -COOH (C3) C₈H₅BrN₂O₂ 241.04 885278-71-7 Used in kinase inhibitor synthesis; moderate lipophilicity (logP ~2.5) .
5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid Br (C5), F (C7), -COOH (C3) C₈H₄BrFN₂O₂ 259.03 1360953-31-6 Fluorine enhances metabolic stability; higher electronegativity than Cl .
4-Bromo-1H-indazole-3-carboxylic acid Br (C4), -COOH (C3) C₈H₅BrN₂O₂ 241.04 660823-36-9 Structural isomer; bromine at C4 may alter steric interactions in binding pockets .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), -CH₃ (C3), -COOH (C2) C₁₀H₈ClNO₂ 209.63 16381-48-9 Indole (vs. indazole) core; methyl group increases hydrophobicity .

Key Observations:

Chlorine at C7 enhances electron-withdrawing effects, which may stabilize the carboxylate anion and improve interactions with positively charged residues in enzymes .

Halogenation Impact: Fluorine (e.g., in 5-Bromo-7-fluoro-...) offers stronger electronegativity and metabolic stability than chlorine but reduces molecular weight .

Core Structure Differences :

  • Indazole vs. indole: The indazole’s fused pyrazole ring enhances aromaticity and rigidity compared to indole, influencing π-π stacking and solubility .

Synthetic Accessibility :

  • Derivatives with fewer halogens (e.g., 4-Bromo-1H-indazole-3-carboxylic acid) are synthesized via Suzuki-Miyaura coupling, while multi-halogenated analogs may require sequential halogenation steps .

Notes on Limitations:

  • Direct experimental data (e.g., melting points, solubility) for 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid are absent in the provided evidence; comparisons rely on extrapolation from analogs.
  • Biological activity data (e.g., IC₅₀ values) are unavailable, limiting pharmacological insights.

Biologische Aktivität

4-Bromo-7-chloro-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its synthesis, antitumor activity, and other pharmacological effects.

Synthesis

The synthesis of 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid typically involves multi-step chemical reactions. The compound can be derived from various precursors through methods such as bromination and carboxylation. Recent studies have explored efficient synthetic pathways that enhance yield and purity, which are crucial for subsequent biological evaluations.

Antitumor Activity

Recent research has highlighted the antitumor potential of indazole derivatives, including 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • In vitro studies : The compound exhibited significant cytotoxicity against human colon cancer cell lines (HCT116) with IC50 values indicating effective growth inhibition.
  • Mechanism of action : It is believed that the compound interferes with specific signaling pathways involved in cell proliferation and survival, although detailed mechanisms remain to be elucidated.

Other Biological Activities

Apart from its antitumor effects, 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid has been investigated for other biological activities:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain kinases, which play critical roles in cancer progression. For example, it has shown inhibitory activity against FGFR (Fibroblast Growth Factor Receptor) with IC50 values in the low nanomolar range.
Activity IC50 Value (nM)
FGFR130.2
FGFR22.0
FGFR327.5
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have documented the effects of 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid in preclinical models:

  • Colon Cancer Model : In a mouse model of colon cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that the compound induces apoptosis through caspase activation pathways.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, with mobile-phase optimization (e.g., acetonitrile/water gradients) to resolve impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, focusing on chemical shifts for bromo (δ ~7.5–8.5 ppm) and chloro substituents. Mass Spectrometry (MS) confirms molecular weight (e.g., [M+H]+ ion at m/z 294.9). X-ray crystallography, paired with SHELX software for refinement, resolves absolute stereochemistry .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods for synthesis or weighing to avoid inhalation of fine particulates. Personal Protective Equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store at 2–8°C in amber glass vials to prevent degradation. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste protocols, as halogenated aromatic compounds may exhibit toxicity .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict reactivity in cross-coupling reactions involving this compound?

  • Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA) model the electron density at the C-4 bromine and C-7 chlorine positions. Fukui indices identify nucleophilic/electrophilic sites, guiding Suzuki-Miyaura coupling strategies. For example, bromine at C-4 shows higher reactivity than chlorine at C-7 due to lower bond dissociation energy (~70 kcal/mol vs. ~85 kcal/mol). Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base conditions (K₂CO₃ in THF/H₂O) for selective aryl-aryl bond formation .

Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how does SHELX improve structural refinement?

  • Methodological Answer : Crystallization challenges include low solubility in polar solvents (e.g., water) and polymorphism. Use slow evaporation in DMSO/EtOH mixtures (1:3 v/v) to grow single crystals. SHELXL refines disordered halogen atoms via anisotropic displacement parameters and validates geometry with CHECKCIF. For twinned crystals, SHELXD applies Patterson methods to resolve phase ambiguities .

Q. How do electronic effects of bromo and chloro substituents influence interactions with kinase targets?

  • Methodological Answer : Bromine’s electron-withdrawing effect enhances hydrogen bonding with ATP-binding pockets (e.g., kinase inhibitors). Chlorine at C-7 increases lipophilicity (clogP ~2.8), improving membrane permeability. Molecular docking (AutoDock Vina) simulates binding to EGFR (ΔG ~-9.2 kcal/mol), where the carboxylic acid moiety anchors to Lys721. Compare with 7-fluoro analogs to quantify halogen bonding contributions .

Q. How can contradictory biological activity data across studies be systematically resolved?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line specificity or serum concentration). Normalize data using Z’-factor validation (>0.5) and replicate in orthogonal assays (e.g., SPR for binding affinity vs. cell viability). Meta-analysis of IC₅₀ values (e.g., 1–10 µM in HeLa vs. >20 µM in HEK293) identifies cell-type-dependent mechanisms. Use PubChem BioActivity data to benchmark results .

Q. What synthetic routes optimize functionalization of the indazole ring while preserving the carboxylic acid group?

  • Methodological Answer : Protect the carboxylic acid as a methyl ester (MeOH/H₂SO₄) during bromination/chlorination. Post-functionalization, hydrolyze with NaOH/EtOH (reflux, 12 h) to regenerate the acid. For C-5 modifications, employ directed ortho-metalation (LDA, -78°C) followed by electrophilic quenching. LC-MS monitors intermediates to avoid decarboxylation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.